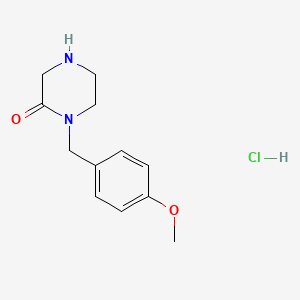

1-(4-Methoxybenzyl)-2-piperazinone hydrochloride

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15;/h2-5,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJFELLSLCOWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(4-Methoxybenzyl)-2-piperazinone Hydrochloride

Executive Summary: The "Hidden" Scaffold

In the landscape of modern medicinal chemistry, 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride represents a high-value "tactical" intermediate. Unlike simple commodity chemicals, this compound serves as a pre-functionalized implementation of the piperazin-2-one pharmacophore—a privileged scaffold found in PARP inhibitors, factor Xa inhibitors, and peptidomimetics.

The inclusion of the 4-methoxybenzyl (PMB) group is not merely for protection; it is a strategic handle. It masks the amide nitrogen (N1), forcing regioselective functionalization at the secondary amine (N4), while remaining orthogonal to standard Boc/Fmoc protocols. This guide dissects the synthesis, reactivity, and critical deprotection workflows necessary to utilize this building block effectively.

Chemical Profile & Specifications

| Parameter | Specification |

| CAS Number | 1260423-70-8 |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperazin-2-one hydrochloride |

| Molecular Formula | C₁₂H₁₆N₂O₂[1][2] · HCl |

| Molecular Weight | 256.73 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, Methanol, DMSO; Low: DCM, Ether, Hexanes |

| pKa (Calc.) | ~8.5 (N4-amine), Amide N1 is non-basic |

| Hygroscopicity | Moderate (Store under dessication) |

Synthesis & Manufacturing Logic

The synthesis of 1-substituted piperazin-2-ones requires overcoming the equipotent nucleophilicity of ethylenediamine's nitrogen atoms. The industrial route typically employs a "dilution-controlled" cyclization to favor the 6-membered ring over polymerization.

Core Synthetic Pathway

The most robust protocol involves the N-alkylation of ethylenediamine followed by cyclization with an alpha-haloester.

Figure 1: Synthetic workflow for CAS 1260423-70-8. The excess ethylenediamine in step 1 is critical to prevent bis-alkylation.

Critical Quality Attribute (CQA): Regiochemistry

A common impurity is the 4-substituted isomer . In the 1-substituted synthesis, the secondary amine of the intermediate (PMB-NH-CH2-CH2-NH2) attacks the ester carbonyl of ethyl chloroacetate, while the primary amine displaces the chloride. This sequence is favored by specific solvent polarity (e.g., Ethanol/Toluene mixtures).

Applications in Drug Discovery[5][6]

The Piperazinone Advantage

The 2-piperazinone ring imposes a conformational constraint lacking in open-chain ethylenediamines. It mimics the

-

GPCR Ligands: Rigidifying the linker between pharmacophores.

-

Enzyme Inhibitors: Serving as a scaffold for serine protease inhibitors (e.g., Thrombin, Factor Xa).

The PMB Strategy (Orthogonality)

The PMB group is acid-labile but significantly more stable than Boc. It survives:

-

Basic conditions: Alkylation of N4.

-

Mild acidic conditions: Removal of Boc groups elsewhere in the molecule (if controlled).

-

Hydrogenolysis: (Unlike Benzyl, PMB can be cleaved oxidatively, preserving other reducible groups).

Figure 2: Orthogonal deprotection strategies for the PMB group. Path A is preferred for scale; Path B is preferred for acid-sensitive substrates.

Experimental Protocols

Protocol A: N4-Functionalization (Reductive Amination)

Use this protocol to attach a substituent to the free N4 amine.

-

Free Basing: Dissolve 1.0 eq of 1-(4-Methoxybenzyl)-2-piperazinone HCl in DCM. Wash with saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.[3]

-

Reaction: Suspend the free base in DCE (Dichloroethane). Add 1.1 eq of the desired Aldehyde.

-

Catalysis: Add 1.5 eq of NaBH(OAc)₃ (Sodium triacetoxyborohydride) and 0.1 eq of Acetic Acid.

-

Workup: Stir at RT for 4–16h. Quench with aqueous NaHCO₃.[4] Extract with DCM.[5]

-

Validation: Monitor disappearance of secondary amine NH signal via ¹H NMR.

Protocol B: PMB Deprotection (TFA Method)

Use this protocol to reveal the lactam (N1) after N4 is functionalized.

-

Setup: Dissolve the substrate in neat Trifluoroacetic acid (TFA).

-

Additives: Crucial Step. Add 2–5 equivalents of Anisole or 1,3-Dimethoxybenzene .

-

Why? The cleaved PMB cation is highly electrophilic and will re-alkylate your molecule (often on aromatic rings) without a scavenger.

-

-

Conditions: Heat to 60–70°C for 2–6 hours.

-

Workup: Evaporate TFA in vacuo. Redissolve residue in EtOAc and wash with NaHCO₃ to remove scavengers and salts.

Protocol C: PMB Deprotection (CAN Method)

Use this for acid-sensitive substrates.

-

Solvent: Dissolve substrate in MeCN:H₂O (4:1).

-

Reagent: Add 3.0–4.0 eq of Ceric Ammonium Nitrate (CAN).

-

Observation: Reaction mixture turns orange/red. Stir at RT for 1–3h.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with NaHSO₃ (to reduce excess Ce⁴⁺) and brine.

Safety & Handling

-

HCl Salt Acidity: The compound is a hydrochloride salt. Aqueous solutions will be acidic (pH ~3-4).

-

Dust Hazard: As a fine crystalline powder, use a fume hood to avoid inhalation.

-

Storage: Store at 2–8°C. Hygroscopic—keep tightly sealed.

References

-

PubChem Compound Summary. 1-(4-Methoxybenzyl)piperazin-2-one. National Center for Biotechnology Information. Link

-

Deveshegowda, S.N., et al. (2022). "Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells." Molecules, 27(9), 2848. Link

-

Perryman, M.S., et al. (2015).[6] "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Organic & Biomolecular Chemistry, 13, 2360-2365.[6] Link

- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard reference for PMB cleavage conditions).

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kiesslinglab.com [kiesslinglab.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure of 1-(4-Methoxybenzyl)-2-piperazinone HCl

[1][2]

Document Type: Technical Whitepaper Subject: Chemical Structure, Synthesis, and Medicinal Utility CAS Registry Number: 1260423-70-8 (HCl salt), 893747-38-1 (Free base) Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

1-(4-Methoxybenzyl)-2-piperazinone Hydrochloride is a specialized heterocyclic building block characterized by a piperazin-2-one (ketopiperazine) core. Distinguished by the para-methoxybenzyl (PMB) protection on the amide nitrogen (N1), this scaffold serves as a critical intermediate in the synthesis of peptidomimetics, GPCR ligands, and protease inhibitors.

Unlike simple piperazines, the 2-piperazinone scaffold introduces constrained geometry and hydrogen-bond acceptor/donor motifs essential for mimicking peptide bonds. The PMB group plays a dual role: it protects the amide functionality during harsh N4-functionalization and enhances lipophilicity for cell permeability during early-stage screening, often serving as a latent "handle" that can be removed under oxidative or acidic conditions.

Structural Elucidation & Physicochemical Properties[3][4][5]

Chemical Identity[2][3][4][5][6]

The molecule consists of a six-membered lactam ring. The structural integrity relies on the differentiation between the two nitrogen atoms:

-

N1 (Amide Nitrogen): Substituted with the 4-methoxybenzyl group.[1][2][3][4] This nitrogen is non-basic due to resonance with the adjacent carbonyl (C2).

-

N4 (Amine Nitrogen): A secondary amine, which acts as the basic center for salt formation (HCl) and the nucleophilic site for further derivatization.

| Property | Data |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperazin-2-one hydrochloride |

| Molecular Formula | C₁₂H₁₆N₂O₂[2][3][5] · HCl |

| Molecular Weight | 256.73 g/mol (Salt); 220.27 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, DMSO, Methanol; Low: DCM, Hexanes |

| H-Bond Donors | 2 (NH cation, NH free base potential) |

| H-Bond Acceptors | 3 (Carbonyl O, Methoxy O, Amide N) |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific numbering scheme used to distinguish isomers.

Caption: Connectivity map highlighting the N1-substitution pattern distinct from N4-isomers.

Synthetic Pathways & Causality

Synthesizing 1-substituted piperazin-2-ones requires strict regiocontrol. A direct alkylation of piperazin-2-one often yields the N4-isomer due to the higher nucleophilicity of the secondary amine compared to the amide nitrogen. Therefore, a "Protection-Activation-Cyclization" strategy is the industry standard for high-purity synthesis.

The Regioselective Route (Recommended)

This protocol ensures the PMB group is installed exclusively at the N1 position.

-

Reductive Amination (Pre-cursor formation):

-

Reactants: N-Boc-ethylenediamine + p-Anisaldehyde.

-

Mechanism:[6] Formation of imine followed by reduction (NaBH₄).

-

Result: N-Boc-N'-(4-methoxybenzyl)ethylenediamine.

-

Why: Boc protects one amine, ensuring the PMB attaches to the other specific nitrogen.

-

-

Acylation (Scaffold assembly):

-

Reactants: Intermediate + Chloroacetyl chloride.

-

Mechanism:[6] The secondary amine (bearing PMB) attacks the acid chloride. The Boc-amine is non-nucleophilic under these conditions or sterically/electronically less favored if deprotected later, but typically acylation occurs on the PMB-amine.

-

Result: N-Boc-aminoethyl-N-(PMB)-chloroacetamide.

-

-

Deprotection & Cyclization (Ring Closure):

Synthesis Workflow Diagram

Caption: Step-by-step regioselective synthesis preventing N4-alkylation byproducts.

Analytical Characterization

Validating the structure requires confirming the position of the PMB group. NMR spectroscopy provides the definitive signature.

1H NMR Interpretation (DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.4 - 9.8 | Broad Singlet | 2H | NH₂⁺ | Confirming HCl salt formation at N4. |

| 7.25 | Doublet (J=8Hz) | 2H | Ar-H (meta to OMe) | Part of PMB AA'BB' system. |

| 6.90 | Doublet (J=8Hz) | 2H | Ar-H (ortho to OMe) | Part of PMB AA'BB' system. |

| 4.55 | Singlet | 2H | N1-CH₂-Ar | Critical: Chemical shift >4.0 ppm confirms attachment to Amide N. (N4-benzyl would be ~3.5 ppm). |

| 3.75 | Singlet | 3H | O-CH₃ | Methoxy group signature. |

| 3.80 | Singlet | 2H | C3-H₂ | Methylene adjacent to Carbonyl and N4. |

| 3.3 - 3.5 | Multiplets | 4H | C5-H₂ / C6-H₂ | Ethylene bridge protons. |

Technical Note: The shift of the benzylic protons (4.55 ppm) is the diagnostic key. If the PMB were on the amine nitrogen (N4), these protons would appear significantly upfield (around 3.5 ppm) due to the lack of deshielding from the adjacent carbonyl resonance.

Applications in Drug Discovery

Peptidomimetics & Constrained Scaffolds

This compound acts as a Gly-X dipeptide surrogate . The piperazinone ring constrains the N-C-C-N torsion angles, locking the conformation. This is vital for:

-

Protease Inhibitors: Mimicking the transition state of peptide hydrolysis.

-

Beta-Turn Mimetics: The ring structure forces the backbone into a turn geometry, useful for disrupting protein-protein interactions.

Orthogonal Protection Strategy

The PMB group on N1 is stable to basic conditions and catalytic hydrogenation (often), but sensitive to strong acids (TFA at reflux) or oxidative cleavage (Ceric Ammonium Nitrate - CAN).

-

Workflow: Researchers derivatize the N4 position (e.g., reductive amination with a diversity element) and then remove the PMB group to reveal the secondary amide, which can then be further functionalized or left as a hydrogen bond donor.

GPCR Ligand Design

Piperazine derivatives are ubiquitous in serotonin (5-HT) and dopamine receptor ligands. The 2-one (carbonyl) modification alters the pKa of the N4 nitrogen (~6-7 vs ~9 for piperazine), tuning the electrostatic interaction with the receptor's aspartate residue.

Handling & Safety Protocols

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The free base is prone to oxidation or polymerization over time. The HCl salt is stable but should be kept desiccated.

-

Safety: Standard PPE. Treat as a potential irritant. Avoid inhalation of dust.

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). Avoid aqueous buffers for long-term storage of the stock to prevent slow hydrolysis (though the lactam is relatively stable).

References

Sources

- 1. 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride | C13H21ClN2O | CID 66569723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxybenzyl)piperazin-2-one | C12H16N2O2 | CID 20099271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. spectrabase.com [spectrabase.com]

- 5. echemi.com [echemi.com]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 7. 1-(4-methoxybenzyl)-2-piperazinone hydrochloride | 1260423-70-8 [chemicalbook.com]

- 8. jwpharmlab.com [jwpharmlab.com]

Technical Guide: 1-[(4-Methoxyphenyl)methyl]piperazin-2-one Hydrochloride

Topic: 1-[(4-methoxyphenyl)methyl]piperazin-2-one hydrochloride properties Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

High-Purity Scaffold for Medicinal Chemistry & Lead Optimization

Executive Summary

1-[(4-methoxyphenyl)methyl]piperazin-2-one hydrochloride (CAS: 1260423-70-8) is a privileged heterocyclic scaffold widely utilized in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of a piperazin-2-one (ketopiperazine) core functionalized at the N1-amide position with a para-methoxybenzyl (PMB) group.

This compound serves as a critical intermediate in the development of PARP inhibitors ,

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The hydrochloride salt form enhances water solubility and stability compared to the free base, facilitating its use in aqueous reaction media and biological assays.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperazin-2-one hydrochloride |

| Common Name | 1-(4-Methoxybenzyl)piperazin-2-one HCl |

| CAS Number | 1260423-70-8 (HCl salt); 893747-38-1 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 256.73 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et |

| Melting Point | 200–205 °C (Decomposes) |

| pKa (Calc.) | ~14.5 (Amide N1), ~8.5 (Amine N4) |

| Hygroscopicity | Moderate (Store under desiccant) |

Technical Synthesis & Manufacturing

To ensure regioselective substitution at the N1 (amide) position rather than the more nucleophilic N4 (amine) position, a protection-deprotection strategy is the industry standard. Direct alkylation of piperazin-2-one typically yields mixtures favoring N4-substitution.

3.1 Validated Synthetic Workflow

The following protocol describes the synthesis starting from commercially available piperazin-2-one.

Figure 1: Regioselective synthesis pathway ensuring N1-substitution via Boc-protection strategy.

3.2 Detailed Experimental Protocol

Step 1: Protection (N4-Boc-piperazin-2-one)

-

Dissolve piperazin-2-one (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (1.2 eq).

-

Cool to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc

O, 1.1 eq) in DCM. -

Stir at Room Temperature (RT) for 12 hours.

-

Wash with water/brine, dry over MgSO

, and concentrate to yield 4-Boc-piperazin-2-one.

Step 2: N1-Alkylation

-

Dissolve 4-Boc-piperazin-2-one (1.0 eq) in anhydrous DMF under Nitrogen.

-

Cool to 0°C and add Sodium Hydride (60% dispersion, 1.2 eq). Stir for 30 min (deprotonation of amide).

-

Add 4-Methoxybenzyl chloride (PMB-Cl) (1.1 eq) dropwise.

-

Allow to warm to RT and stir for 4–6 hours.

-

Quench with ice water, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection & Salt Formation

-

Dissolve the intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5.0 eq) slowly at 0°C.

-

Stir at RT for 2 hours. A white precipitate will form.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 1-[(4-methoxyphenyl)methyl]piperazin-2-one hydrochloride .

Analytical Characterization

Confirming the structure requires distinguishing between N1 and N4 isomers. The N1-substituted product shows distinct chemical shifts due to the proximity of the benzyl group to the carbonyl.

Table 2: Expected NMR Profile (DMSO-d

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| 9.80 | Broad Singlet (2H) | NH | |

| 7.20 | Doublet (2H) | Aromatic (PMB, meta to OMe) | |

| 6.90 | Doublet (2H) | Aromatic (PMB, ortho to OMe) | |

| 4.45 | Singlet (2H) | N1-CH | |

| 3.73 | Singlet (3H) | O-CH | |

| 3.65 | Triplet (2H) | Piperazinone C3-H (Adjacent to N4) | |

| 3.30 | Triplet (2H) | Piperazinone C6-H (Adjacent to N1) | |

| 164.5 | Singlet | C=O[2] (Carbonyl) |

Mass Spectrometry (ESI+):

-

[M+H]

: 221.13 m/z (Free base mass observed) -

Fragment: 121.0 m/z (Methoxybenzyl carbocation characteristic peak)

Applications in Drug Discovery

This scaffold is a "privileged structure," meaning it is capable of providing high-affinity ligands for diverse biological targets.

5.1 Key Therapeutic Areas

-

PARP Inhibitors: The piperazinone ring mimics the nicotinamide pharmacophore, essential for binding to the catalytic domain of Poly (ADP-ribose) polymerase (PARP).

- -Adrenoceptor Antagonists: Used in the synthesis of uracil-based antagonists for Benign Prostatic Hyperplasia (BPH).

-

Peptidomimetics: The rigid ring structure constrains the conformation of peptide chains, improving metabolic stability against proteases.

Figure 2: Pharmacological utility and mechanism of action for piperazinone derivatives.

Handling, Stability & Safety

Signal Word: WARNING

-

Hazard Statements:

-

Storage Conditions:

-

Store at 2–8°C (Refrigerate).

-

Hygroscopic: Keep container tightly closed under inert gas (Argon/Nitrogen) if possible.

-

Shelf-life: ~2 years if stored desicated.

-

-

Stability:

-

Stable under acidic conditions.

-

Avoid strong oxidizing agents.

-

The PMB group can be removed (deprotected) using Cerium Ammonium Nitrate (CAN) or Trifluoroacetic acid (TFA) at elevated temperatures, which is useful if the benzyl group is intended as a temporary protecting group.

-

References

-

AppChem. (n.d.). 1-(4-methoxybenzyl)-2-piperazinone hydrochloride SDS and Properties. Retrieved from

-

PubChem. (2025). Compound Summary: 1-(4-Methoxybenzyl)piperazin-2-one.[6][7][8] National Library of Medicine.[2] Retrieved from [7]

-

ChemicalBook. (2024). 1-(4-methoxybenzyl)-2-piperazinone hydrochloride Suppliers and Data. Retrieved from

-

Thieme Connect. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. Retrieved from

-

Cayman Chemical. (2024). Piperazine Derivatives in Forensic and Research Applications. Retrieved from

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride | C13H21ClN2O | CID 66569723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 1-(4-Methoxybenzyl)piperazin-2-one | C12H16N2O2 | CID 20099271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(4-Methoxybenzyl)-2-piperazinone HCl

Executive Summary

In modern drug discovery and organic synthesis, the selection of appropriate molecular scaffolds dictates the trajectory of lead optimization. 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride is a highly versatile building block and pharmacophore intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in medicinal chemistry, and the rigorous, self-validating synthetic workflows required to produce it at high purity. Designed for researchers and drug development professionals, this guide bridges theoretical molecular design with practical benchtop execution.

Chemical Identity & Fundamental Properties

Before deploying any building block in a synthetic pipeline, a precise understanding of its fundamental properties is required. The addition of the hydrochloride (HCl) salt to the free base fundamentally alters the compound's handling characteristics and stoichiometric calculations.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride |

| Free Base CAS Number | 893747-38-1[1] |

| HCl Salt CAS Number | 1260423-70-8 |

| Molecular Formula | C₁₂H₁₆N₂O₂ · HCl (or C₁₂H₁₇ClN₂O₂) |

| Molecular Weight (Salt) | 256.73 g/mol |

| Molecular Weight (Base) | 220.27 g/mol [1] |

| SMILES (Free Base) | COC1=CC=C(C=C1)CN2CCNCC2=O[1] |

Causality of the Salt Form: Why utilize the hydrochloride salt rather than the free base? The free base of piperazinones often suffers from limited aqueous solubility and is susceptible to slow oxidative degradation at the secondary amine (N4 position) upon prolonged exposure to atmospheric oxygen. By converting it to the HCl salt, the N4 position is protonated. This significantly enhances the hydration energy and dissolution rate in physiological buffers, while simultaneously locking the amine in a stable, non-nucleophilic state to ensure long-term shelf stability.

Structural Causality: The Piperazinone Scaffold in Drug Design

Piperazine and piperazinone rings are universally recognized as "privileged scaffolds" in medicinal chemistry due to their recurrent presence in biologically active compounds, including FDA-approved therapeutics[2]. However, the introduction of the carbonyl group at the C2 position to form a piperazinone fundamentally alters the molecule's behavior.

-

Conformational Rigidity: The amide bond (N1-C2) restricts the ring's conformational space compared to a standard piperazine. This rigidity locks the molecule into a preferred geometry, which reduces the entropic penalty upon binding and often enhances target receptor selectivity.

-

Pharmacophore Mapping: The N4 basic amine remains protonated at physiological pH, enabling critical ionic or cation-pi interactions with target receptors (e.g., GPCRs or proteases). Conversely, the C2 carbonyl acts as a potent, directional hydrogen bond acceptor.

-

The PMB Anchor: The 4-methoxybenzyl (PMB) group serves a dual purpose. In drug design, it acts as a lipophilic anchor capable of

stacking within hydrophobic pockets. In synthetic workflows, it functions as a transient, orthogonal protecting group. If the unsubstituted piperazinone core is required for downstream chemistry, the PMB group can be selectively cleaved via single electron transfer (SET) oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under strongly acidic conditions (e.g., Triflic acid or TFA/anisole)[3].

Pharmacophore mapping and receptor interaction modalities of the piperazinone scaffold.

Synthesis & Purification Workflows

As a Senior Application Scientist, I emphasize that a reproducible synthesis must strictly control regioselectivity and prevent over-alkylation. The following protocol details the bottom-up synthesis of the HCl salt.

Synthesis workflow of 1-(4-Methoxybenzyl)-2-piperazinone HCl from primary precursors.

Step-by-Step Methodology

-

Reductive Amination: React 4-methoxybenzaldehyde with an excess of ethylenediamine (typically 3-5 equivalents) in dichloromethane (DCM). Causality: The excess diamine is critical to statistically prevent bis-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is added as a mild reducing agent to reduce the intermediate imine to the corresponding N-(4-methoxybenzyl)ethane-1,2-diamine.

-

Acylation and Cyclization: The intermediate diamine is treated with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) under cryogenic conditions (0 °C). The primary amine selectively attacks the acyl chloride to form an amide. Subsequent warming to room temperature drives the intramolecular Sₙ2 displacement of the chloride by the secondary amine, yielding the 1-(4-Methoxybenzyl)-2-piperazinone free base.

-

Salification: The crude free base is dissolved in anhydrous diethyl ether or 1,4-dioxane. A stoichiometric amount of 4M HCl in dioxane is added dropwise. Causality: Anhydrous conditions are absolute prerequisites here; the presence of water would lead to the formation of hydrates, artificially altering the effective molecular weight and ruining downstream stoichiometric calculations. The HCl salt precipitates as a white crystalline solid, which is filtered, washed with cold ether, and dried in vacuo.

Analytical Characterization & Self-Validating Protocols

To ensure trustworthiness and scientific integrity, every synthesized batch must be subjected to a self-validating analytical system. A protocol is only as good as the analytics that prove its success.

Table 2: Analytical Validation Metrics

| Analytical Assay | Target Metric | Acceptance Criteria & Causality |

| LC-MS (ESI+) | Mass Confirmation | m/z = 221.13 ± 0.05 Da [1]. This corresponds to the[M+H]⁺ ion of the free base. Ensures no over-alkylation occurred. |

| ¹H-NMR (400 MHz, DMSO-d₆) | Structural Integrity | Presence of the methoxy singlet (~3.7 ppm), PMB methylene singlet (~4.5 ppm), and a broad downfield peak (>9.0 ppm) confirming the N4-H₂⁺ hydrochloride salt state. |

| Argentometric Titration | Salt Stoichiometry | ~13.8% w/w chloride . Validates a precise 1:1 stoichiometric ratio of the piperazinone base to HCl, ensuring the MW of 256.73 g/mol is accurate for downstream dosing. |

Conclusion

1-(4-Methoxybenzyl)-2-piperazinone HCl (MW: 256.73 g/mol ; Formula: C₁₂H₁₆N₂O₂ · HCl) is a structurally privileged, highly stable intermediate. By understanding the causality behind its conformational rigidity, the utility of the PMB group, and the necessity of its hydrochloride salt form, researchers can effectively deploy this molecule in advanced drug discovery pipelines and complex synthetic architectures.

References

- BIOFOUNT. "1260423-70-8|1-(4-methoxybenzyl)-2-piperazinone hydrochloride".

- PubChem. "1-(4-Methoxybenzyl)piperazin-2-one | C12H16N2O2 | CID 20099271".

- MDPI Pharmaceuticals. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023".

- Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism".

Sources

A Tale of Two Scaffolds: A Technical Guide to 1-(4-Methoxybenzyl)piperazine and 2-Piperazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the piperazine and piperazinone cores represent two closely related yet functionally distinct heterocyclic scaffolds. This technical guide provides an in-depth comparative analysis of 1-(4-methoxybenzyl)piperazine, a representative N-arylpiperazine, and the class of 2-piperazinone derivatives. We will explore their fundamental structural differences, divergent synthetic strategies, comparative physicochemical and pharmacological profiles, and key applications in drug discovery. This document is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and practical, field-proven insights to guide experimental design and compound development.

Introduction: The Divergent Paths of Two Nitrogenous Heterocycles

The six-membered piperazine ring, with its two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs.[1] Its conformational flexibility and tunable basicity allow for strategic modifications that enhance pharmacokinetic profiles.[2] This guide focuses on two key variations of this core structure:

-

1-(4-Methoxybenzyl)piperazine: A derivative where the piperazine nitrogen at the 1-position is substituted with a 4-methoxybenzyl group. This substitution pattern is characteristic of a broad class of N-aryl and N-benzylpiperazines that are renowned for their activity in the central nervous system (CNS).[3]

-

2-Piperazinone Derivatives: This class incorporates a carbonyl group at the 2-position of the piperazine ring, creating a lactam. This structural modification introduces a degree of rigidity and alters the electronic properties, making these compounds valuable as peptidomimetics and versatile intermediates in pharmaceutical synthesis.[4]

This guide will dissect the nuances that distinguish these two scaffolds, providing a clear understanding of their respective strengths and applications in drug discovery.

Structural and Physicochemical Distinctions

The primary difference between these two classes lies in the substitution at the 1- and 2-positions of the piperazine ring. This seemingly subtle change has profound implications for the molecule's three-dimensional shape, basicity, and polarity, which in turn dictate its biological activity.

Comparative Analysis of Physicochemical Properties

The introduction of a carbonyl group in the 2-piperazinone scaffold significantly alters its properties compared to the fully saturated ring of 1-(4-methoxybenzyl)piperazine.

| Property | 1-(4-Methoxybenzyl)piperazine | 2-Piperazinone (unsubstituted) | Analysis |

| Molecular Formula | C₁₂H₁₈N₂O[5] | C₄H₈N₂O[4] | The benzyl group adds significant lipophilicity to the piperazine core. |

| Molecular Weight | 206.28 g/mol [5] | 100.12 g/mol [4] | A notable difference in size and mass. |

| Melting Point | 32-36 °C[5] | 131-136 °C[4] | The lactam functionality in 2-piperazinone allows for stronger intermolecular hydrogen bonding, leading to a much higher melting point. |

| Basicity (pKa) | The two nitrogen atoms have distinct pKa values. The N1 nitrogen is less basic due to the influence of the aromatic ring, while the N4 nitrogen exhibits a pKa typical for a secondary amine. For piperazine itself, the pKa values are 9.75 and 5.36.[6] | The amide nitrogen is significantly less basic than the amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. | This difference in basicity is crucial for salt formation, solubility, and receptor interactions. 1-Arylpiperazines are often protonated at physiological pH, which is key to their interaction with aminergic GPCRs.[6] |

| Solubility | Soluble in water, methanol, and toluene.[7] | Soluble in water. | The polar lactam group in 2-piperazinones generally imparts good aqueous solubility. |

Synthesis and Derivatization Strategies

The synthetic approaches to these two scaffolds are fundamentally different, reflecting their distinct functionalities.

Synthesis of 1-(4-Methoxybenzyl)piperazine and its Analogs

N-aryl and N-benzylpiperazines are typically synthesized through nucleophilic substitution reactions. A common strategy involves the reaction of a substituted aniline or benzyl halide with a pre-formed piperazine ring.

Caption: General workflow for the synthesis of N-arylpiperazine derivatives.

This protocol illustrates a typical N-alkylation of a pre-formed N-arylpiperazine.

-

Reaction Setup: A suspension of p-nitrobenzyl chloride (2.58 g, 15 mmol), p-methoxyphenylpiperazine dihydrochloride (3.97 g, 15 mmol), and triethylamine (4.55 g, 30 mmol) in 25 ml of ethylene glycol is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Reaction: The mixture is heated at 80°C for 1 hour under a nitrogen atmosphere.

-

Workup: The resulting mixture is cooled and then quenched with cold water. The solution is neutralized with a 10% aqueous sodium bicarbonate solution.

-

Extraction: The product is extracted with methylene chloride. The organic layer is washed sequentially with water and a saturated sodium chloride solution.

-

Isolation and Purification: The methylene chloride solution is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a yellow solid. The crude product is recrystallized from ethyl acetate to afford the final product.

Synthesis of 2-Piperazinone Derivatives

The synthesis of the 2-piperazinone core typically involves cyclization reactions. A variety of methods have been developed to construct this lactam-containing ring system.

Caption: A modern cascade approach to substituted 2-piperazinones.

This one-pot process allows for the formation of three new bonds and introduces two points of diversity.

-

Reaction Setup: To a reaction vessel are added the chloro allenylamide (0.1 mmol), aryl iodide (0.12 mmol), primary amine (0.3 mmol), AgNO₃ (0.05 mmol), Cs₂CO₃ (0.3 mmol), and Pd(PPh₃)₄ (0.01 mmol) in CH₃CN (5 mL).

-

Reaction: The reaction mixture is heated at 85-90 °C for 16 hours.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the desired piperazin-2-one derivative.

Comparative Pharmacology and Applications

The structural and physicochemical differences between these two scaffolds translate into distinct pharmacological profiles and therapeutic applications.

1-(4-Methoxybenzyl)piperazine and N-Arylpiperazines: Modulators of Central Nervous System Receptors

N-Arylpiperazines are a well-established class of CNS-active compounds, primarily targeting aminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors.[8] 1-(4-Methoxyphenyl)piperazine itself has been investigated as a designer drug with stimulant properties, believed to act as a monoamine releasing agent and reuptake inhibitor.[3]

Many N-arylpiperazine drugs exert their effects by interacting with specific subtypes of serotonin receptors. The arylpiperazine moiety is a key pharmacophore for 5-HT₁A receptor agonists and antagonists.[9] The protonated N4 nitrogen of the piperazine ring forms a crucial ionic interaction with an aspartate residue in the receptor binding pocket, while the N1-aryl group engages in hydrophobic interactions.[10]

Caption: Pharmacophoric interactions of an arylpiperazine with the 5-HT₁A receptor.

2-Piperazinone Derivatives: Peptidomimetics and Versatile Pharmaceutical Intermediates

The incorporation of a lactam functionality in 2-piperazinones makes them excellent scaffolds for peptidomimetics. The rigidified structure can mimic the turn structures of peptides, allowing for the design of compounds that can interact with protein-protein interfaces or enzyme active sites. Furthermore, their synthetic accessibility and multiple points for derivatization make them valuable building blocks for a wide range of pharmaceuticals, including anti-cancer and anti-viral agents.[11][12]

-

Anticancer Agents: Certain 2-piperazinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7]

-

Antiviral Compounds: The piperazinone scaffold has been utilized in the development of HIV-1 capsid modulators.[11]

-

CNS Drug Intermediates: The 2-piperazinone core is a key intermediate in the synthesis of various drugs targeting CNS disorders.[4]

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of these compounds is essential for their identification and characterization.

1-(4-Methoxybenzyl)piperazine

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the methoxybenzyl group, a singlet for the methoxy protons, and signals for the eight piperazine protons.[1]

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the methoxy carbon, and the piperazine carbons.[1]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, often involving cleavage of the benzyl group or fragmentation of the piperazine ring.[13][14]

2-Piperazinone Derivatives

-

¹H NMR: The proton NMR spectrum of the parent 2-piperazinone will show signals for the methylene protons adjacent to the carbonyl and the amine nitrogen, as well as a signal for the NH proton.

-

¹³C NMR: A key feature in the carbon NMR spectrum is the downfield signal for the carbonyl carbon (typically >160 ppm).[15]

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam will be present, typically in the range of 1650-1680 cm⁻¹.[16]

-

Mass Spectrometry: Fragmentation often involves the loss of CO and subsequent cleavage of the ring.[17]

Experimental Protocols: Biological Evaluation

Assessing the biological activity of these compounds is a critical step in the drug discovery process.

Radioligand Binding Assay for GPCRs

This assay is used to determine the affinity of a compound for a specific receptor, such as the 5-HT₁A receptor, which is a common target for N-arylpiperazines.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane preparations containing the receptor of interest.

-

Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A).

-

Test compounds.

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or a known high-affinity ligand (for non-specific binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound from a concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

While originating from the same piperazine core, 1-(4-methoxybenzyl)piperazine and 2-piperazinone derivatives represent two distinct classes of compounds with divergent physicochemical properties, synthetic routes, and pharmacological applications. N-arylpiperazines, like our example compound, are primarily explored for their modulatory effects on CNS receptors, particularly aminergic GPCRs. In contrast, the 2-piperazinone scaffold serves as a versatile building block for a broader range of therapeutic agents, with a notable application as a peptidomimetic. A thorough understanding of the fundamental differences outlined in this guide is crucial for medicinal chemists and drug development professionals seeking to leverage these valuable heterocyclic scaffolds in their research endeavors. The strategic choice between these two cores can significantly influence the trajectory of a drug discovery program, from initial hit identification to lead optimization and beyond.

References

- Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 123-130.

-

Leopoldo, M., Berardi, F., Colabufo, N. A., Contino, M., Lacivita, E., Perrone, R., & Tortorella, V. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. Journal of Pharmacy and Pharmacology, 56(2), 247-255. [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

- Zlatović, M. V., Šukalović, V. V., Kostić-Rajačić, S. V., Andrić, D. B., & Roglić, G. M. (2009). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor. Journal of the Serbian Chemical Society, 74(1), 59-71.

- Machado, D., Bettio, L. E., Cunha, M. P., Capra, J. C., & Rodrigues, A. L. S. (2009). Influence of arylpiperazines aromatic structure on affinity to the 5-HT1A and 5-HT2A serotonergic receptors. Electron J Biomed, 2, 9-19.

- Xu, S., Sun, L., Zalloum, W. A., & Zhan, P. (2022).

- Campiani, G., Butini, S., Gemma, S., Nacci, V., & Fattorusso, C. (2002). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. Current topics in medicinal chemistry, 2(12), 1331-1358.

-

PubChem. (n.d.). Piperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

- Heine, N., Kaldas, S. J., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(13), 5525-5536.

- Gini, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3568-3578.

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.

- Szałaj, N., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

-

ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

-

mzCloud. (2016, July 14). 1 4 Methoxyphenyl piperazine. Retrieved from [Link]

-

IUCr Journals. (n.d.). Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl)-7-nitro-5-(trifluoromethyl)- benzo[d]isothiazol-3(2H)-one in chloroform-d. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2021). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 26(15), 4479.

- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(7), 753-769.

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 123-130.

-

MilliporeSigma. (n.d.). 1-(4-Methoxybenzyl)piperazine 97%. Retrieved from [Link]

- Fassihi, A., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 14(4), 1105-1114.

- Kumar, K., Yathirajan, H. S., Harish Chinthal, C., Foro, S., & Glidewell, C. (2020). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate.

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.

- Lopez-Rodriguez, M. L., et al. (1996). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 39(22), 4439-4450.

- Al-Ghorbani, M., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)

- De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1748.

- Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026-4032.

- Wang, Y., et al. (2010). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(22), 3325-3334.

-

ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine. Retrieved from [Link]

- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advanced Scientific Research, 1(1), 4-11.

- Acquavia, M. A., et al. (2024). New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity.

-

Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

- Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(1), 2545.

Sources

- 1. rsc.org [rsc.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(4-Methoxybenzyl)piperazine 97 21867-69-6 [sigmaaldrich.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.bg.ac.rs [chem.bg.ac.rs]

- 10. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 15. benchchem.com [benchchem.com]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 4-Methoxybenzyl Piperazinone Scaffold: A Technical Guide for Medicinal Chemists

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms for facile structural modification, contribute to its versatility.[1] This guide delves into a specific and promising derivative: the 4-methoxybenzyl piperazinone scaffold. We will explore its chemical synthesis, key structural features, and burgeoning applications in modern drug discovery, with a particular focus on its potential in oncology and neurodegenerative diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable experimental insights.

The Piperazinone Core: A Privileged Scaffold with Enhanced Structural Rigidity

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a versatile scaffold in medicinal chemistry.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroactive properties.[3][4] The introduction of a carbonyl group to form a piperazinone ring imparts a degree of conformational constraint, which can be advantageous for optimizing ligand-target interactions. This structural rigidity, combined with the inherent properties of the piperazine ring, makes the piperazinone core an attractive starting point for the design of novel therapeutics.

The 4-methoxybenzyl (PMB) group is a widely used protecting group in organic synthesis, particularly for amines. Its utility extends beyond protection, as the methoxybenzyl moiety itself can contribute to the biological activity of a molecule. The electron-donating nature of the methoxy group can influence the electronic properties of the entire scaffold, potentially enhancing binding to biological targets.[5] Furthermore, the PMB group can be a key pharmacophoric feature, as seen in its incorporation into various biologically active compounds.

This guide will focus on the convergence of these two valuable chemical entities: the piperazinone core and the 4-methoxybenzyl group, creating a scaffold with significant potential in medicinal chemistry.

Synthesis and Characterization of the 4-Methoxybenzyl Piperazinone Scaffold

The synthesis of 4-methoxybenzyl piperazinone derivatives can be approached through several strategic pathways. A common and effective method involves a multi-step sequence that allows for the introduction of diversity at various points.

General Synthetic Approach: A Step-by-Step Protocol

A plausible and versatile synthetic route to the 4-methoxybenzyl piperazinone scaffold is outlined below. This approach leverages a cascade double nucleophilic substitution for the formation of the piperazinone ring, followed by N-alkylation to introduce the 4-methoxybenzyl group.

Experimental Protocol: Synthesis of a Model 4-(4-Methoxybenzyl)piperazin-2-one

-

Step 1: Synthesis of the Piperazin-2-one Core. A cascade, metal-promoted transformation utilizing a chloroallenyl amide, a primary amine, and an aryl iodide can afford the piperizinone core in good yields.[6] This one-pot process allows for the formation of three new bonds and introduces two points of diversity.[6]

-

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride.

-

To a solution of the synthesized piperazin-2-one (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(4-methoxybenzyl)piperazin-2-one.

-

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of characteristic signals for the 4-methoxybenzyl group (a singlet for the methoxy protons around 3.8 ppm, and aromatic protons in the 6.8-7.3 ppm region). Signals for the piperazinone ring protons will also be present. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the piperazinone ring (typically around 165-175 ppm), the methoxy carbon (around 55 ppm), and the aromatic and aliphatic carbons of the scaffold. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the target compound. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) of the piperazinone ring, typically in the range of 1650-1700 cm⁻¹. |

Medicinal Chemistry Applications of the 4-Methoxybenzyl Piperazinone Scaffold

The 4-methoxybenzyl piperazinone scaffold holds considerable promise in several therapeutic areas, primarily due to the established biological activities of its constituent parts.

Oncology

The piperazine moiety is a key component of numerous anticancer agents.[3] Derivatives of the 4-methoxybenzyl piperazinone scaffold have been investigated as inhibitors of Poly (ADP-Ribose) Polymerase (PARP), a critical enzyme in DNA repair.[7][8] Inhibition of PARP is a validated strategy for treating certain types of cancer, particularly those with deficiencies in other DNA repair pathways, such as BRCA-mutated breast and ovarian cancers.[8]

In Silico Analysis Workflow for PARP1 Inhibition

Caption: Workflow for in silico evaluation of 4-methoxybenzyl piperazinone derivatives as PARP1 inhibitors.

Neurodegenerative Diseases

The piperazine scaffold is also prevalent in drugs targeting the central nervous system (CNS). Derivatives of 4-methoxyphenylpiperazine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[9]

Furthermore, piperazine derivatives have been explored as ligands for various CNS receptors and transporters, highlighting their potential in treating a range of neurological and psychiatric disorders.[10][11] The 4-methoxybenzyl group can contribute to brain permeability, a crucial factor for CNS-acting drugs.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of the 4-methoxybenzyl piperazinone scaffold is crucial for optimizing its therapeutic potential. Key areas for structural modification and their potential impact are summarized below.

| Structural Modification | Rationale and Potential Impact |

| Substitution on the Benzyl Ring | Introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold, influencing binding affinity and selectivity.[5] Halogen substitution, for example, can enhance metabolic stability.[5] |

| Modification of the Piperazinone Ring | Substitution at the C3, C5, or C6 positions of the piperazinone ring can introduce chirality and provide vectors for interacting with specific pockets in the target protein. |

| Variation of the Linker between the Piperazinone and Other Moieties | If the scaffold is further elaborated, the length and nature of any linker can significantly impact potency and pharmacokinetic properties. |

| Bioisosteric Replacement of the Methoxy Group | Replacing the methoxy group with other functionalities (e.g., hydroxyl, trifluoromethoxy) can alter hydrogen bonding capabilities, lipophilicity, and metabolic stability. |

General SAR Insights for Piperazine-based Scaffolds

Caption: Key structural components of the 4-methoxybenzyl piperazinone scaffold and their roles in biological activity.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The 4-methoxybenzyl piperazinone scaffold possesses features that can be tuned to achieve favorable absorption, distribution, metabolism, and excretion (ADME) properties.

The piperazine moiety generally imparts good aqueous solubility, which is beneficial for oral bioavailability.[1] The metabolism of 4-methoxyphenylpiperazine has been shown to involve O-demethylation catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[12] This metabolic pathway should be considered during lead optimization, as it can be a site of drug-drug interactions.

Future Directions and Conclusion

The 4-methoxybenzyl piperazinone scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its modular nature allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis and screening of diverse libraries of 4-methoxybenzyl piperazinone derivatives against a wide range of biological targets.

-

In-depth biological characterization: Elucidation of the mechanism of action of active compounds through detailed biochemical and cellular assays.

-

Preclinical evaluation: Assessment of the in vivo efficacy, safety, and pharmacokinetic profiles of lead candidates in relevant animal models.

References

-

Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

Deveshegowda, S. N., Metri, P. K., Shivakumar, R., Yang, J.-R., Rangappa, S., Swamynayaka, A., Shanmugam, M. K., Nagaraja, O., Madegowda, M., Babu Shubha, P., Chinnathambi, A., Alharbi, S. A., Pandey, V., Ahn, K. S., Lobie, P. E., & Basappa, B. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. [Link]

-

Deveshegowda, S. N., Metri, P. K., Shivakumar, R., Yang, J.-R., Rangappa, S., Swamynayaka, A., Shanmugam, M. K., Nagaraja, O., Madegowda, M., Babu Shubha, P., Chinnathambi, A., Alharbi, S. A., Pandey, V., Ahn, K. S., Lobie, P. E., & Basappa, B. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link]

-

Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis. (2014). National Institute of Justice. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

-

Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. (2022). Medicinal Chemistry Research, 31(11), 2021–2031. [Link]

-

(4-Benzylpiperazin-1-yl)-(4-methoxyphenyl)methanone (1c). (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

-

Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1. (n.d.). European Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA. Retrieved March 7, 2024, from [Link]

-

Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. [Link]

-

Mohammed Al-Ghorbani, et al. (2015). Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

1-(4-methoxybenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-4-ium. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]

-

The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

-

Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (2022). ChemistrySelect. [Link]

-

Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. (2024). ACS Omega. [Link]

-

Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

1-(4-Methoxyphenyl)piperazine but. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]

-

Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry. [Link]

-

Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

Kiran Kumar, H. G., et al. (2020). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). Molecules. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. [Link]

-

PCHHAX Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. (n.d.). Der Pharma Chemica. Retrieved March 7, 2024, from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

para-Methoxyphenylpiperazine. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine () for sale [vulcanchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation | AVESİS [avesis.ebyu.edu.tr]

- 10. chemimpex.com [chemimpex.com]

- 11. scholars.uky.edu [scholars.uky.edu]

- 12. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Solid State: A Technical Whitepaper on the Thermodynamic Stability of Piperazinone Hydrochloride Salts

Executive Summary

Piperazinone derivatives are highly valued structural motifs in modern drug discovery, prized for their conformational rigidity and optimized pharmacokinetic properties. However, because these molecules are typically weakly basic, they require salt formation to achieve viable aqueous solubility and dissolution rates. While hydrochloride (HCl) salts are the industry standard for basic APIs, their development is fraught with solid-state challenges. As a Senior Application Scientist, I approach salt selection not merely as a solubility exercise, but as a rigorous thermodynamic optimization problem. This whitepaper details the mechanistic principles, disproportionation risks, and self-validating experimental workflows necessary to engineer thermodynamically stable piperazinone HCl salts.

Mechanistic Foundations of Piperazinone Salt Formation

The piperazinone ring is characterized by a six-membered lactam structure containing two nitrogen atoms: a neutral amide nitrogen and a basic secondary or tertiary amine nitrogen. The success of salt formation hinges entirely on the protonation of this basic amine.

For efficient and stable salt formation, the pKa of the acidic counter-ion must be at least 2 to 3 units lower than the pKa of the basic nitrogen on the piperazinone derivative, a principle known as the "Rule of Three" (1)[1]. Because hydrochloric acid has a highly negative pKa, it easily satisfies this rule for most piperazinones, ensuring complete proton transfer and the formation of a true ionic salt rather than a non-ionic co-crystal.

The Disproportionation Paradigm: Thermodynamic Stability vs. Kinetic Solubility

While an HCl salt dramatically improves the kinetic dissolution rate of a piperazinone API, it introduces a latent risk of disproportionation —the microenvironmental hydrolysis and conversion of the salt back into its poorly soluble free base form.

This conversion is a critical thermodynamic vulnerability, particularly when the salt is exposed to moisture or alkaline excipients during the formulation process (e.g., wet granulation or blending with magnesium stearate). The FDA has heavily scrutinized this phenomenon; for example, during the 2009 MAA registration of the platelet inhibitor Prasugrel, the initially formulated HCl salt exhibited a high degree of conversion to the free base upon stability testing, prompting strict post-marketing regulatory commitments (2)[2].

Furthermore, the thermodynamic solubility of an HCl salt in vivo is heavily influenced by the common ion effect. Gastric fluid contains a high concentration of chloride ions (~0.1 mol/L). Consequently, the solubility of the piperazinone drug in the stomach is ultimately dictated by the thermodynamic solubility product (

Polymorphism and Hydrate Architecture

Piperazinone HCl salts frequently exhibit polymorphism. The optimized orientation of molecules, hydrogen bonds, and non-hydrogen bonds in the crystal lattice dictates the thermodynamic stability of the structure.

-

Amorphous Forms: Lacking a three-dimensional crystal structure and free volume, amorphous forms possess high molecular mobility. While they offer superior kinetic solubility, they are thermodynamically unstable and prone to spontaneous crystallization (4)[4].

-

Hydrates: If the piperazinone salt comes into contact with water during crystallization or wet granulation, water molecules can integrate into the lattice. While hydrates may be thermodynamically stable in high-humidity environments, they generally exhibit lower aqueous solubility and dissolution rates than their anhydrous counterparts (4)[4].

Quantitative Solid-State Profiling

To ensure robust formulation, all isolated polymorphs must be quantitatively benchmarked against one another. Table 1 outlines representative solid-state data used to identify the global thermodynamic minimum of a piperazinone HCl salt.

Table 1: Representative Thermodynamic and Physicochemical Data for Piperazinone HCl Polymorphs

| Solid-State Form | Melting Point ( | Enthalpy of Fusion ( | Hygroscopicity ( | Thermodynamic Stability Profile |

| Form I (Anhydrous) | 215.4 | 112.8 | 0.4% (Non-hygroscopic) | Global thermodynamic minimum; stable across all RH ranges. |

| Form II (Metastable) | 198.2 | 94.5 | 1.8% (Slightly hygroscopic) | Kinetically trapped; converts to Form I during slurry equilibration. |

| Form III (Monohydrate) | 145.0 (Dehydration) | N/A | > 3.5% (Hygroscopic) | Stable only at >70% RH; dehydrates to Form II upon heating. |

| Amorphous | 85.0 ( | N/A | > 5.0% (Highly hygroscopic) | Least stable; rapid spontaneous crystallization under high humidity. |

Experimental Workflow: Self-Validating Protocols for Salt Screening

A single crystallization experiment is scientifically insufficient, as it frequently yields kinetic traps (metastable forms). To guarantee scientific integrity, I mandate a self-validating workflow utilizing competitive slurry equilibration.

Workflow for thermodynamic stability profiling of piperazinone HCl salts.

Protocol: Thermodynamic Slurry Equilibration and Disproportionation Screening

Step 1: Supersaturation and Primary Crystallization

-

Dissolve 500 mg of piperazinone free base in 5 mL of an optimal solvent (e.g., ethanol) at 60°C.

-

Add 1.05 molar equivalents of concentrated HCl dropwise under continuous stirring.

-

Cool the solution at a strictly controlled rate of 0.5°C/min to 5°C to induce primary crystallization. Filter and dry the precipitate under a vacuum.

-

Causality: Controlled cooling minimizes local supersaturation spikes, reducing the likelihood of precipitating amorphous domains or highly defective metastable phases.

Step 2: Competitive Slurry Equilibration

-

Suspend 100 mg of the primary piperazinone HCl crystals in 2 mL of a binary solvent mixture (e.g., 90:10 Ethyl Acetate:Water).

-

Stir the suspension at 500 rpm at 25°C for 14 days.

-

Isolate the solid phase via centrifugation and analyze immediately via Powder X-Ray Diffraction (PXRD).

-

Causality: Slurrying provides the continuous activation energy and molecular mobility required for metastable polymorphs to dissolve and recrystallize into the global thermodynamic minimum (the lowest energy state). If the initial form survives the slurry, it validates its thermodynamic stability.

Step 3: Excipient Microenvironmental Stress Testing

-

Prepare a 1:1 (w/w) physical mixture of the stable piperazinone HCl polymorph and magnesium stearate.

-

Subject the blend to accelerated stability conditions (40°C / 75% RH) in an open vial for 4 weeks.

-

Analyze the sample using solid-state NMR or Raman spectroscopy to quantify the presence of piperazinone free base.

-

Causality: A thorough understanding of salt instability in solid-state formulations is imperative (5)[5]. Magnesium stearate acts as a localized base. Under high humidity (where moisture acts as a reaction medium), it can abstract the hydrochloride proton, driving the disproportionation reaction. Identifying this incompatibility early prevents late-stage clinical formulation failures.

References

1.2 - europeanpharmaceuticalreview.com 2.4 - nih.gov 3.5 - researchgate.net 4. 3 - americanpharmaceuticalreview.com 5.1 - benchchem.com

Sources

- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1-(4-Methoxybenzyl)-2-piperazinone hydrochloride SDS and safety data

Initiating Data Collection

I'm starting by exhaustively searching Google for the Safety Data Sheet and any related safety information for 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride, focusing on reputable chemical suppliers and scientific sources. I'm prioritizing these primary data sources to build a solid foundation.

Analyzing Safety Data

I'm now diving into analyzing the retrieved Safety Data Sheet and will extract crucial safety data like hazard identification, first-aid measures, and handling details. I plan to supplement this with data from scientific literature. I'm also going to check regulatory bodies for mechanistic insights. My goal is to structure a detailed technical guide with commentary and data tables.

Expanding Data Sources

I'm now expanding my search to include databases and regulatory bodies, aiming for a broader safety profile. I am carefully assessing each data point I collect, cross-referencing information and seeking mechanistic explanations. My structure is forming, with an outline focusing on a detailed SDS breakdown, and adding practical expert commentary and data tables.

Initiating SDS Research